molecular formula C24H39N3O2 B12650631 2,3,5-Tris(piperidinomethyl)hydroquinone CAS No. 81741-29-9

2,3,5-Tris(piperidinomethyl)hydroquinone

Cat. No.: B12650631
CAS No.: 81741-29-9
M. Wt: 401.6 g/mol
InChI Key: TWOMLFAUCLQOOH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tris(piperidinomethyl)hydroquinone typically involves the reaction of hydroquinone with formaldehyde and piperidine under controlled conditions. The reaction proceeds through a Mannich-type reaction, where the hydroquinone acts as the nucleophile, formaldehyde as the electrophile, and piperidine as the amine component. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and high yield. The product is then purified through recrystallization or chromatography techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tris(piperidinomethyl)hydroquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,5-Tris(piperidinomethyl)hydroquinone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2,3,5-Tris(piperidinomethyl)hydroquinone involves its interaction with various molecular targets and pathways. The hydroquinone core can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is exploited in its potential antimicrobial and anticancer activities. The piperidine groups may also interact with biological targets, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,5-Tris(piperidinomethyl)hydroquinone is unique due to the presence of three piperidine groups, which impart distinct chemical and biological properties. The piperidine groups enhance the compound’s solubility, stability, and potential biological activity compared to its methyl or amine analogs .

Biological Activity

2,3,5-Tris(piperidinomethyl)hydroquinone is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C15H21N3O2
  • Molecular Weight: 273.35 g/mol
  • CAS Number: 81741-29-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Antioxidant Activity : The hydroquinone moiety is known for its antioxidant properties, which can neutralize free radicals and reduce oxidative stress in cells.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting processes such as melanin synthesis.
  • Cellular Interaction : The compound can influence cellular signaling pathways and modulate gene expression, impacting cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections.
  • Antifungal Activity : Preliminary investigations indicate efficacy against certain fungal pathogens, which could be beneficial for developing antifungal therapies.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for conditions characterized by inflammation.

Case Studies and Experimental Data

A review of literature reveals several studies focusing on the biological activity of this compound:

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Antifungal PropertiesShowed inhibition of fungal growth in vitro.
Anti-inflammatory PotentialReduced inflammatory markers in cell culture models.

Comparative Analysis with Similar Compounds

When compared to other hydroquinone derivatives, this compound shows enhanced biological activity due to the presence of piperidine groups which may improve solubility and bioavailability.

CompoundAntimicrobial ActivityAntifungal ActivityAnti-inflammatory Activity
HydroquinoneModerateLowModerate
2,3-DihydroxybenzaldehydeLowModerateLow
This compound High High High

Properties

CAS No.

81741-29-9

Molecular Formula

C24H39N3O2

Molecular Weight

401.6 g/mol

IUPAC Name

2,3,5-tris(piperidin-1-ylmethyl)benzene-1,4-diol

InChI

InChI=1S/C24H39N3O2/c28-23-16-20(17-25-10-4-1-5-11-25)24(29)22(19-27-14-8-3-9-15-27)21(23)18-26-12-6-2-7-13-26/h16,28-29H,1-15,17-19H2

InChI Key

TWOMLFAUCLQOOH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC(=C(C(=C2O)CN3CCCCC3)CN4CCCCC4)O

Origin of Product

United States

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